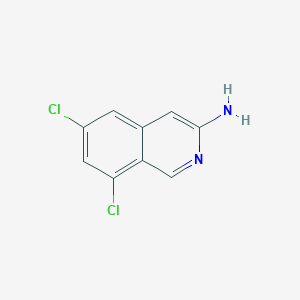

6,8-Dichloroisoquinolin-3-amine

Description

Properties

Molecular Formula |

C9H6Cl2N2 |

|---|---|

Molecular Weight |

213.06 g/mol |

IUPAC Name |

6,8-dichloroisoquinolin-3-amine |

InChI |

InChI=1S/C9H6Cl2N2/c10-6-1-5-2-9(12)13-4-7(5)8(11)3-6/h1-4H,(H2,12,13) |

InChI Key |

JMRHKUHTNHRFON-UHFFFAOYSA-N |

Canonical SMILES |

C1=C2C=C(N=CC2=C(C=C1Cl)Cl)N |

Origin of Product |

United States |

Synthetic Methodologies for 6,8 Dichloroisoquinolin 3 Amine and Analogues

Strategies for Isoquinoline (B145761) Core Formation Relevant to 6,8-Dichloroisoquinolin-3-amine Precursors

The construction of the fundamental isoquinoline framework is the initial and critical phase in the synthesis of this compound. Both classical and contemporary methods are employed to build this bicyclic system, which can then be further functionalized.

Classical Cyclization Reactions (e.g., Bischler-Napieralski, Pictet-Spengler)

The Bischler-Napieralski and Pictet-Spengler reactions are cornerstone methods for the synthesis of isoquinoline and its derivatives. acs.orgorganicreactions.org These reactions have been instrumental in creating the dihydroisoquinoline and tetrahydroisoquinoline precursors that can be subsequently aromatized to the desired isoquinoline core. organic-chemistry.orgorganic-chemistry.org

The Bischler-Napieralski reaction involves the intramolecular cyclization of β-arylethylamides in the presence of a dehydrating agent, such as phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃), to yield 3,4-dihydroisoquinolines. jk-sci.comorganic-chemistry.orgwikipedia.org The presence of electron-donating groups on the aromatic ring generally facilitates this electrophilic aromatic substitution. jk-sci.com For precursors of this compound, this would entail starting with a appropriately substituted phenethylamine (B48288) derivative. The resulting dihydroisoquinoline can then be oxidized to the fully aromatic isoquinoline. organic-chemistry.orgorganic-chemistry.org Microwave-assisted Bischler-Napieralski reactions have been shown to significantly reduce reaction times and improve yields. organic-chemistry.org

The Pictet-Spengler reaction provides a route to tetrahydroisoquinolines through the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. wikipedia.orgyoutube.com While traditionally requiring strong acids and heat, milder conditions have been developed, including the use of phosphate (B84403) buffers. acs.org The resulting tetrahydroisoquinoline can be oxidized to the corresponding isoquinoline. organic-chemistry.org

| Reaction | Starting Materials | Key Reagents | Product |

| Bischler-Napieralski | β-arylethylamide | POCl₃, P₂O₅ | 3,4-Dihydroisoquinoline |

| Pictet-Spengler | β-arylethylamine, Aldehyde/Ketone | Acid catalyst (e.g., HCl, TFA) | Tetrahydroisoquinoline |

Modern Annulation Approaches and C-H Functionalization Strategies

Contemporary synthetic chemistry has introduced more direct and efficient methods for constructing the isoquinoline skeleton, often involving transition-metal catalysis. These modern annulation and C-H functionalization strategies offer advantages in terms of atom economy and functional group tolerance. mdpi.comelsevierpure.com

Annulation strategies often involve the coupling of simpler starting materials to build the heterocyclic ring in a single step. For instance, palladium-catalyzed α-arylation of ketones followed by cyclization offers a convergent approach to a variety of isoquinolines. nih.gov Another modern approach involves the rhodium-catalyzed C-H activation and annulation of benzamides with alkynes or their equivalents to form isoquinolones, which can be precursors to aminoisoquinolines. organic-chemistry.org

C-H functionalization represents a powerful tool for the direct formation of C-C or C-N bonds on a pre-existing aromatic ring, streamlining synthetic sequences. nih.govyoutube.com For the synthesis of isoquinoline precursors, this could involve the directed C-H activation of a substituted benzene (B151609) derivative, followed by coupling with a suitable partner to form the second ring. While direct C-H amination is challenging, C-H activation can be used to install other functionalities that can later be converted to an amine.

Installation and Modification of Amine Functionality at Position 3

Once the isoquinoline core is established, the next critical step is the introduction of the amine group at the 3-position. Several strategies are available for this transformation.

Nucleophilic Aromatic Substitution (SNAr) on Halogenated Precursors

Nucleophilic aromatic substitution (SNAr) is a primary method for introducing an amine group onto an aromatic ring that is activated by electron-withdrawing groups or contains a good leaving group, such as a halogen. wikipedia.orgmasterorganicchemistry.com In the context of synthesizing this compound, this would typically involve a precursor such as 3,6,8-trichloroisoquinoline.

The reaction proceeds via an addition-elimination mechanism, where a nucleophile (in this case, an amine source like ammonia (B1221849) or an amide) attacks the electron-deficient carbon bearing the halogen. libretexts.orglibretexts.org This forms a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.org Subsequent elimination of the halide ion restores aromaticity and yields the aminated product. libretexts.org The presence of the two chlorine atoms at positions 6 and 8, along with the nitrogen in the isoquinoline ring, would activate the 3-position towards nucleophilic attack.

| Substrate | Nucleophile | Conditions | Product |

| 3-Halo-isoquinoline | Ammonia/Amine | Heat, pressure | 3-Aminoisoquinoline |

| 2,4-Dinitrochlorobenzene | Amine | Base | N-Aryl-2,4-dinitroaniline |

Reductive Amination Pathways

Reductive amination offers an alternative route to the 3-aminoisoquinoline moiety, typically starting from an isoquinolin-3-one precursor. wikipedia.org This two-step process, often performed in a single pot, involves the initial formation of an imine or enamine, followed by reduction to the corresponding amine. masterorganicchemistry.comyoutube.com

The isoquinolin-3-one can be prepared through various methods, including the cyclization of N-acyl-2-vinylbenzamides or rhodium-catalyzed C-H activation/annulation reactions. organic-chemistry.org The ketone functionality of the isoquinolin-3-one can then react with an amine source, such as ammonia or a primary amine, to form an intermediate imine. This imine is then reduced in situ using a suitable reducing agent like sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). wikipedia.orgmasterorganicchemistry.com Catalytic hydrogenation can also be employed for the reduction step. youtube.com

| Starting Material | Reagents | Intermediate | Final Product |

| Ketone/Aldehyde | Primary Amine, Reducing Agent (e.g., NaBH₃CN) | Imine | Secondary Amine |

| Isoquinolin-3-one | Ammonia, Reducing Agent | 3-Imino-isoquinoline | Isoquinolin-3-amine |

Regioselective Introduction of Halogen Substituents at Positions 6 and 8

The final key structural feature of the target molecule is the presence of chlorine atoms at positions 6 and 8. Achieving this specific substitution pattern requires careful consideration of the directing effects of existing substituents and the choice of halogenating agent.

Direct electrophilic halogenation of the isoquinoline ring typically occurs at positions 5 and 8. youtube.com Therefore, to achieve 6,8-disubstitution, the synthesis often starts with precursors already bearing the desired halogen pattern on the benzene ring. For instance, a phenethylamine derivative with chlorine atoms at the 3- and 5-positions could be used in a Bischler-Napieralski or Pictet-Spengler reaction.

Alternatively, modern C-H activation/halogenation methods offer more direct routes. nih.gov While the regioselectivity of C-H halogenation on the isoquinoline core can be complex, the use of directing groups can provide precise control. For example, an 8-amino or 8-amido group can direct halogenation to the C5 and C7 positions. nih.govrsc.orgmdpi.com Achieving 6,8-dihalogenation might require a multi-step process or the development of a specific catalytic system. Recent research has shown that Ni(II)-catalysis can achieve regioselective C-5 halogenation of 8-aminoquinoline. nih.gov Further functionalization or the use of substrates with different directing groups might be necessary to achieve the desired 6,8-dichloro substitution pattern.

Halogenation Strategies on Isoquinoline Intermediates

The regioselective halogenation of the isoquinoline ring is a critical step in the synthesis of this compound. Direct chlorination of the isoquinoline core can be challenging due to the potential for multiple products. Therefore, the use of directing groups and specific halogenating agents is often necessary to achieve the desired 6,8-disubstitution pattern.

Electrophilic chlorination of isoquinoline derivatives can be influenced by the electronic nature of existing substituents. For instance, the presence of an amino group at the 3-position can direct incoming electrophiles. However, direct chlorination of 3-aminoisoquinoline may not yield the desired 6,8-dichloro product selectively. More commonly, halogenation is performed on an isoquinoline precursor, followed by the introduction of the amino group.

A common strategy involves the use of N-halosuccinimides (NCS for chlorination) in the presence of a catalyst or under specific reaction conditions to control the regioselectivity. The choice of solvent and temperature also plays a crucial role in directing the halogenation to the desired positions. For example, metal-free halogenation protocols using trihaloisocyanuric acids have been developed for the regioselective C5-halogenation of 8-substituted quinolines, which can provide insights into potential strategies for isoquinolines. nih.govresearchgate.net

Sequential Functionalization Approaches

A more controlled and widely employed method for the synthesis of this compound involves a sequential functionalization strategy. This approach typically begins with a substituted benzene derivative, which is then cyclized to form the isoquinoline ring system with the desired substitution pattern already in place or introduced in subsequent steps.

One plausible synthetic route starts with the preparation of a suitably substituted precursor, such as a nitrated and chlorinated phenylacetic acid derivative. This intermediate can then undergo cyclization, for example, through a Bischler-Napieralski or Pictet-Spengler type reaction, to form the isoquinoline core. Subsequent modifications, such as the reduction of the nitro group and introduction of the amino functionality, lead to the final product.

A notable example from the patent literature describes a method for preparing 6-aminoisoquinoline (B57696) from 1,3-dichloro-6-nitroisoquinoline (B11870432). google.comresearchgate.net This process involves the hydrogenation of the nitro group to an amino group, followed by the hydrogenolysis of the chloro groups. While this example does not yield the target molecule directly, it highlights a key sequential approach where halogen and nitro functionalities are present on the isoquinoline ring before the final amination or modification. The synthesis of the specific 1,3-dichloro-6-nitroisoquinoline precursor involves the reaction of 6-nitroisoquinoline-1,3(2H,4H)-dione with a chlorinating agent. google.comresearchgate.net This general strategy can be adapted for the synthesis of this compound by starting with an appropriately substituted precursor.

Advanced Catalytic Methods in Synthesis

Modern organic synthesis heavily relies on the use of transition metal catalysts to facilitate the formation of carbon-nitrogen bonds. For the synthesis of this compound, palladium- and copper-catalyzed reactions are particularly important for the introduction of the amino group. Microwave-assisted synthesis has also emerged as a powerful tool to accelerate these reactions and improve yields.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation and is highly applicable to the synthesis of this compound. organic-chemistry.orgwikipedia.org This palladium-catalyzed cross-coupling reaction allows for the amination of aryl halides, including chlorinated isoquinolines, with a wide range of amines. organic-chemistry.orgwikipedia.org The reaction typically involves a palladium precursor, a phosphine (B1218219) ligand, and a base.

The choice of ligand is critical for the success of the Buchwald-Hartwig amination, especially with challenging substrates like dichlorinated heteroaromatics. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups, are often employed to promote the catalytic cycle. nih.gov For the amination of dichloroquinolines, ligands like BINAP and DavePhos have been used successfully. nih.gov The reaction conditions, including the choice of base (e.g., NaOtBu, K₃PO₄) and solvent (e.g., toluene, dioxane), must be carefully optimized to achieve high yields and selectivity. cmu.edu

A key challenge in the synthesis of this compound via this method is the selective amination at the C3 position in the presence of two other chloro substituents. The reactivity of the different chlorine atoms on the isoquinoline ring can vary, and careful control of the reaction conditions is necessary to achieve the desired outcome.

| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 2,6-Dichloroquinoline | Adamantyl-containing amines | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | Low | researchgate.net |

| 4,8-Dichloroquinoline | Adamantyl-containing amines | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | 61-79 | researchgate.net |

| 2-Chloropyridine | N-Methylaniline | Pd₂(dba)₃ / Ligand L1 | NaOtBu | Toluene | RT | >99 | cmu.edu |

| 4-Chlorotoluene | N-Methylaniline | Pd(OAc)₂ / Ligand 3 | NaOtBu | Toluene | 110 | 98 | cmu.edu |

| 6-Bromo-2-chloroquinoline | Cyclic amines | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 100 | - | organic-chemistry.org |

Table 1: Examples of Palladium-Catalyzed Amination of Dihalo-Quinolines and Related Compounds

Copper-Mediated Transformations

Copper-catalyzed amination reactions, often referred to as Ullmann-type couplings, provide an alternative to palladium-based methods. These reactions are often more cost-effective and can be advantageous for certain substrates. Recent advancements have led to the development of milder reaction conditions for copper-catalyzed aminations of aryl chlorides. organic-chemistry.orgnih.gov

The use of specific ligands, such as N,N'-diaryl diamines, can enhance the catalytic activity of copper and allow for reactions to proceed at lower temperatures. organic-chemistry.org These conditions have been shown to be effective for the coupling of a variety of aryl chlorides with different amines, including cyclic and acyclic amines. organic-chemistry.org The application of these methods to the synthesis of this compound would involve the coupling of a 3-halo-6,8-dichloroisoquinoline with an ammonia equivalent or a primary amine.

| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| Aryl Chlorides | Various Amines | CuI / N,N'-Dibenzyloxalamide | K₃PO₄ | DMSO | 130 | Good-Excellent | researchgate.net |

| (Hetero)aryl Chlorides | Heteroanilines | CuBr / DBO | K₃PO₄ | Dioxane | 130 | Good-Excellent | researchgate.net |

| Aryl Chlorides | Various Amines | CuI / Oxalic Diamides | K₃PO₄ | DMSO | 105-120 | High | researchgate.net |

Table 2: General Conditions for Copper-Catalyzed Amination of Aryl Chlorides

Microwave-Assisted Synthesis Optimization

Microwave irradiation has become a valuable tool in organic synthesis for its ability to significantly reduce reaction times, increase yields, and improve reaction efficiency. youtube.com This technology can be effectively applied to the synthesis of this compound, particularly in the catalytic amination steps.

Microwave-assisted Buchwald-Hartwig and copper-catalyzed aminations can often be performed in a fraction of the time required for conventional heating. The rapid and uniform heating provided by microwaves can lead to cleaner reactions with fewer side products. youtube.com Furthermore, microwave-assisted synthesis has been successfully employed for the trans-halogenation of chloro- and bromo-substituted isoquinolines to their corresponding iodides, which can be more reactive in subsequent cross-coupling reactions. nih.gov The optimization of microwave parameters, such as temperature, time, and power, is crucial for achieving the best results.

| Reaction Type | Substrates | Conditions | Outcome | Reference |

| Trans-halogenation | Chloro/Bromo-isoquinolines, NaI | Acetic anhydride, Microwave | Iodinated isoquinolines, High yield | nih.gov |

| Amination | Quinoline (B57606)/Isoquinoline derivatives, Amines | Microwave irradiation | CB2 receptor agonists | nih.gov |

| Quinazolinone Synthesis | 2-(o-aminophenyl)-4(3H)-quinazolinone, Ortho-esters | Solvent-free, Microwave | High yield, Short reaction time | sigmaaldrich.com |

| Amino Acid Synthesis | Racemic unnatural amino acids | Two-step, Microwave | High yield and purity | arkat-usa.org |

Table 3: Examples of Microwave-Assisted Synthesis of Heterocyclic Compounds

Purification and Isolation Techniques for Synthetic Intermediates and Products

The purification and isolation of the synthetic intermediates and the final product, this compound, are critical for obtaining a compound of high purity. Common techniques employed include recrystallization and column chromatography.

Recrystallization is a widely used method for purifying solid organic compounds. cmu.educhemrxiv.org The choice of solvent is crucial; the ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For polychlorinated isoquinoline derivatives, a single solvent or a mixture of solvents may be used to achieve effective purification. The process involves dissolving the crude product in a minimal amount of hot solvent, followed by slow cooling to allow for the formation of pure crystals, leaving impurities in the solution.

Column chromatography is another essential purification technique, particularly for separating complex mixtures or when recrystallization is not effective. Silica gel is a common stationary phase used for the purification of isoquinoline derivatives. The choice of the mobile phase (eluent) is determined by the polarity of the compounds to be separated. A gradient of solvents with increasing polarity is often used to elute the different components of the reaction mixture from the column.

For example, in the synthesis of substituted isoquinolines, flash column chromatography is frequently employed for purification. nih.gov The selection of the eluent system, such as a mixture of hexane (B92381) and ethyl acetate, is optimized to achieve good separation of the desired product from byproducts and unreacted starting materials.

Chemical Transformations and Reactivity of 6,8 Dichloroisoquinolin 3 Amine

Reactions at the Primary Amine Moiety

The primary amine group at the 3-position of the isoquinoline (B145761) ring is a key site for derivatization. Its nucleophilic character allows for a variety of chemical transformations, including N-alkylation and N-acylation, which are fundamental for creating new molecular architectures.

N-alkylation introduces alkyl groups onto the primary amine, a process that can be used to synthesize a wide range of pharmaceutical and agrochemical compounds. This transformation is crucial for creating secondary and tertiary amines, which often exhibit different biological activities compared to their primary amine precursors.

N-acylation is another important reaction involving the primary amine. This reaction forms an amide bond and is one of the most studied transformations in organic chemistry. The selective acylation of one amino group in the presence of others is of great practical utility. Various reagents have been developed for this purpose, with some offering high levels of chemoselectivity.

The table below summarizes the key aspects of these reactions.

| Reaction Type | Reagents | Products | Significance |

| N-Alkylation | Alkyl halides, Chloroformates | Secondary and Tertiary Amines | Synthesis of pharmaceuticals and agrochemicals. |

| N-Acylation | Acyl chlorides, Carboxylic acids | Amides | Formation of stable amide bonds, crucial for drug design. |

This table provides a general overview of N-alkylation and N-acylation reactions.

The derivatization of 6,8-dichloroisoquinolin-3-amine is essential for the development of advanced chemical probes and ligands. Quinoline (B57606) and isoquinoline derivatives are key in the synthesis of drugs with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. cymitquimica.com These modifications can optimize bioavailability and selectivity, leading to the development of new active pharmaceutical ingredients for various therapeutic applications. cymitquimica.com The ability to modify the amine group allows for the fine-tuning of the molecule's properties for specific biological targets.

Reactivity of Chlorine Substituents at Positions 6 and 8

The chlorine atoms at the 6- and 8-positions of the isoquinoline ring are susceptible to various chemical reactions, including cross-coupling and nucleophilic displacement. These reactions are pivotal for introducing new functional groups and extending the molecular framework.

Cross-coupling reactions are powerful tools for forming carbon-carbon bonds. The Suzuki and Sonogashira reactions are particularly useful for modifying aryl halides like this compound.

The Suzuki reaction involves the cross-coupling of an organoboron compound with a halide, catalyzed by a palladium complex. evitachem.com It is widely used to synthesize polyolefins, styrenes, and substituted biphenyls. evitachem.com The reaction is known for its mild conditions and tolerance of various functional groups.

The Sonogashira reaction is another palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. evitachem.com This reaction is also carried out under mild conditions and has been widely applied in the synthesis of complex molecules, including pharmaceuticals and natural products. evitachem.com

The table below outlines the key features of these cross-coupling reactions.

| Reaction | Reactants | Catalyst | Product |

| Suzuki Coupling | Organoboron compound, Aryl/Vinyl Halide | Palladium complex | Biaryls, Substituted Olefins |

| Sonogashira Coupling | Terminal Alkyne, Aryl/Vinyl Halide | Palladium complex, Copper co-catalyst | Aryl Alkynes, Enynes |

This table summarizes the general conditions for Suzuki and Sonogashira cross-coupling reactions.

The chlorine atoms on the isoquinoline ring can be displaced by nucleophiles. evitachem.com This nucleophilic aromatic substitution reaction is a fundamental process for introducing a variety of functional groups, such as amines, alcohols, and thiols, onto the aromatic ring. The reactivity of the chlorine atoms towards nucleophilic substitution can be influenced by the electronic properties of the isoquinoline ring system.

Exploration of Tautomeric Equilibria and Proton Transfer Processes

Tautomerism and proton transfer are important concepts in understanding the reactivity and biological activity of heterocyclic compounds. For this compound, the potential for tautomerism exists between the aminoisoquinoline and the iminoisoquinoline forms. The position of this equilibrium can be influenced by factors such as solvent polarity and pH. Understanding these processes is crucial for predicting the molecule's behavior in different chemical and biological environments.

Mechanistic Studies of Key Reactions and Transformations

The primary modes of reactivity for this compound involve the transformation of the carbon-chlorine bonds and reactions of the amino group. The chlorine atoms, positioned at the electron-deficient C6 and C8 positions of the isoquinoline ring, are susceptible to displacement through transition-metal-catalyzed cross-coupling reactions. The amino group, a potent nucleophile, can also participate in various transformations.

A plausible and powerful method for modifying the this compound scaffold is the Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. nih.govnih.gov This reaction would involve the coupling of an amine with the chloro-substituted positions of the isoquinoline ring. The generally accepted catalytic cycle for this transformation provides a framework for understanding its application to this compound.

The catalytic cycle typically begins with the oxidative addition of the aryl chloride (this compound) to a palladium(0) complex, which is often generated in situ. This step forms a palladium(II) species. The choice of phosphine (B1218219) ligands is crucial in this process, with bulky, electron-rich ligands generally favoring the reaction. Following oxidative addition, the amine substrate coordinates to the palladium center, and subsequent deprotonation by a base generates a palladium-amido complex. The final step is reductive elimination from this complex, which forms the desired C-N bond and regenerates the palladium(0) catalyst, allowing the cycle to continue. nih.govnih.govresearchgate.net

| Step | Description | Key Intermediates/Transition States | Influencing Factors |

|---|---|---|---|

| 1. Oxidative Addition | The palladium(0) catalyst inserts into the C-Cl bond at either the C6 or C8 position of the isoquinoline ring. | Aryl-palladium(II) halide complex | Ligand sterics and electronics, strength of the C-Cl bond. |

| 2. Amine Coordination & Deprotonation | The incoming amine coordinates to the palladium(II) center, followed by deprotonation by a base. | Palladium-amido complex | Strength and concentration of the base, pKa of the amine. |

| 3. Reductive Elimination | The new C-N bond is formed, releasing the aminated product and regenerating the palladium(0) catalyst. | Transition state leading to C-N bond formation | Electronic properties of the palladium-amido complex. |

Another significant transformation is the Suzuki-Miyaura cross-coupling , which facilitates the formation of carbon-carbon bonds by coupling the chloro-positions with an organoboron reagent, such as a boronic acid or ester. The mechanism of the Suzuki reaction also proceeds through a palladium catalytic cycle.

The cycle initiates with the oxidative addition of the aryl chloride (this compound) to a palladium(0) species. The subsequent step, transmetalation, involves the transfer of the organic group from the boron atom to the palladium center, a process typically facilitated by a base. The role of the base is to activate the organoboron reagent. Finally, reductive elimination from the resulting diorganopalladium(II) complex yields the C-C coupled product and regenerates the palladium(0) catalyst.

| Step | Description | Key Intermediates/Transition States | Influencing Factors |

|---|---|---|---|

| 1. Oxidative Addition | A palladium(0) catalyst inserts into the C-Cl bond of the isoquinoline ring. | Aryl-palladium(II) halide complex | Ligand choice, reactivity of the C-Cl bond. |

| 2. Transmetalation | The organic group from the organoboron reagent is transferred to the palladium(II) center. | Diorganopalladium(II) complex | Base, nature of the organoboron species. |

| 3. Reductive Elimination | Formation of the new C-C bond and regeneration of the palladium(0) catalyst. | Transition state for C-C bond formation | Steric and electronic factors of the palladium complex. |

While less common for unactivated aryl chlorides, nucleophilic aromatic substitution (SNAr) could also be a potential reaction pathway under forcing conditions or with highly reactive nucleophiles. The isoquinoline ring system, being somewhat electron-deficient, can facilitate this type of reaction. The presence of two electron-withdrawing chlorine atoms further enhances this possibility. The SNAr mechanism typically involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. In the subsequent elimination step, the leaving group (chloride) is expelled, restoring the aromaticity of the ring. The rate of SNAr reactions is highly dependent on the nature of the nucleophile and the stability of the Meisenheimer intermediate.

Structure Activity Relationship Sar Investigations for Ligand Design

Correlation of Structural Modifications with Molecular Recognition Events

Molecular recognition, the specific interaction between a ligand and its biological target, is governed by a variety of non-covalent forces. The structural features of 6,8-Dichloroisoquinolin-3-amine are critical in defining these interactions.

The presence and position of halogen atoms on a pharmacophore can dramatically alter its binding affinity and selectivity. Halogens can influence a molecule's electronic distribution, lipophilicity, and conformation, and can participate directly in binding through halogen bonds.

For the isoquinoline (B145761) scaffold, chlorination has been shown to be a key determinant of activity. In studies on the related 1-phenylbenzazepine framework, the presence of a 6-chloro group was found to enhance affinity for the D1 dopamine (B1211576) receptor (D1R). mdpi.com This suggests that the chlorine atom at position 6 of the isoquinoline ring likely plays a crucial role in anchoring the ligand within the binding pocket of its target, possibly through favorable hydrophobic or halogen-bond interactions.

Substitution at the C-8 position is also critical. While direct SAR data for an 8-chloro substituent on this specific scaffold is limited in the provided literature, studies on related compounds show that this position is tolerant of various substituents, including amino and methanesulfonamide (B31651) groups, which can lead to high affinity. mdpi.com Halogen substitution in general has been observed to increase the chance of halogen interactions within a protein environment, which can enhance the inhibitory activity of molecules. mdpi.com The binding affinity trend for halogen-substituted inhibitors often follows the order F < Cl < Br < I, indicating that the specific nature of the halogen is important. mdpi.com The dual chlorination at positions 6 and 8 in this compound, therefore, likely creates a unique electronic and steric profile that can be optimized for potent and selective target engagement.

Table 1: Effect of Halogen Substitution on Receptor Binding Affinity in a Related Scaffold This table is based on data for 1-phenylbenzazepine analogs, providing insight into the potential role of chloro-substitution on related heterocyclic systems.

| Compound Modification | Target | Effect on Affinity | Reference |

|---|---|---|---|

| Presence of 6-chloro group | D1R | Enhances affinity | mdpi.com |

| Substitution at C-8 position | D1R | Tolerant of various substituents for high affinity | mdpi.com |

The 3-amino group is a critical functional moiety. Its basic nature allows it to act as a hydrogen bond donor and acceptor, and it can be protonated under physiological conditions, enabling strong ionic interactions with acidic residues (e.g., aspartate, glutamate) in a target's binding site. The preparation of 3-aminoisoquinoline was a subject of early chemical synthesis studies, highlighting its importance as a building block in medicinal chemistry. acs.org

In related 8-hydroxyquinoline (B1678124) systems, the introduction of tertiary amines via a Mannich reaction is a key strategy. nih.govacs.org The pKa values of these amine moieties are shown to be important factors that modulate biological activity, indicating that protonation and the ability to chelate metals are significant. nih.gov For this compound, the primary amine at position 3 is thus expected to be a key pharmacophoric feature, forming directional hydrogen bonds and potentially engaging in electrostatic interactions that are crucial for molecular recognition and the stabilization of the ligand-target complex.

Rational Design Principles for Isoquinoline-Based Ligands

The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in compounds targeting a wide range of biological molecules, particularly protein kinases. nih.govscispace.combiopolymers.org.ua Rational design of isoquinoline-based ligands involves a strategic combination of computational analysis and synthetic chemistry to optimize interactions with the target protein. scispace.combiopolymers.org.ua

A primary strategy in kinase inhibitor design is targeting the ATP-binding site. scispace.com The isoquinoline core serves as an excellent scaffold for this purpose, with different positions on the ring system available for substitution to achieve selectivity and potency. For instance, in the design of RAF kinase inhibitors, the bicyclic isoquinoline heterocycle provides key interactions with the hinge region of the kinase. nih.gov

The general procedure for rational design often includes the following stages:

Target Analysis: Detailed analysis of the structural mechanisms of inhibitor interaction with the target protein. scispace.com

Computational Modeling: Use of in silico methods for virtual screening and prediction of binding affinity. scispace.comnih.gov

SAR Analysis: Correlation of structural changes with biochemical assay results to identify "hit" compounds for optimization. scispace.com

Chemical Optimization: Synthesis of new analogs based on SAR and computational data to improve potency and selectivity. scispace.com

This approach has been successfully used to develop potent and selective inhibitors for various kinases, demonstrating the versatility of the isoquinoline scaffold in drug design. biopolymers.org.ua

Computational Chemistry in SAR Elucidation

Computational methods are indispensable tools for understanding and predicting the biological activity of molecules like this compound, significantly accelerating the drug design process. nih.govnih.gov

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. researchgate.net This method helps to visualize key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. For isoquinoline and quinoline (B57606) derivatives, docking studies have been instrumental in understanding binding modes and explaining differences in biological activity. nih.govresearchgate.netnih.gov For example, docking studies on novel chalcones incorporating a thiadiazolyl isoquinoline moiety revealed strong binding affinities toward kinase domains. nih.gov

The process typically involves:

Generating 2D and 3D structures of the ligand. researchgate.net

Identifying the active site of the protein target.

Using a scoring function to evaluate and rank different binding poses based on predicted binding affinity. researchgate.netnih.gov

Molecular dynamics (MD) simulations can further supplement docking studies by providing insights into the dynamic behavior and stability of the ligand-protein complex over time. researchgate.net

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. asianpubs.orgwalisongo.ac.id By identifying key molecular descriptors (e.g., steric, electronic, hydrophobic properties), QSAR models can predict the activity of new, unsynthesized compounds. nih.govasianpubs.org

Several QSAR studies have been performed on isoquinoline and quinoline derivatives, leading to robust models for predicting activity. nih.govnih.govasianpubs.org For instance, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) have been used to create models for pyrimido-isoquinolin-quinones with high predictive accuracy. nih.gov These models generate contour maps that visualize regions where steric bulk or specific electronic properties would increase or decrease activity, providing clear guidance for the rational design of more potent derivatives. researchgate.net

Table 2: Examples of QSAR Studies on Isoquinoline/Quinoline Derivatives

| Compound Series | Methodology | Key Findings | Reference |

|---|---|---|---|

| Pyrimido-isoquinolin-quinones | 3D-QSAR (CoMFA, CoMSIA) | Developed models (r² up to 0.938) to design and predict antibacterial activity. | nih.gov |

| 7-substituted-4-aminoquinolines | 2D-QSAR, CoMFA, CoMSIA | Generated reliable models (Q² up to 0.638) to understand antimalarial properties. | nih.gov |

| 7-Chloro-4-aminoquinolines | QSAR (MLR) | Developed statistically significant models to predict antimalarial activity based on steric, hydrophobic, and electronic factors. | asianpubs.org |

Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), serve as a powerful predictive tool in ligand design for understanding the intrinsic electronic properties of a molecule. articleted.com These computational methods allow for the detailed investigation of a molecule's electronic structure, which in turn governs its reactivity and potential as a ligand. nih.gov For a molecule such as this compound, these calculations can provide valuable insights into its stability, reactivity, and the nature of its interactions with biological targets.

At the heart of these investigations are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is indicative of a molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's chemical stability and reactivity. nih.govtandfonline.com A large energy gap suggests high stability and low reactivity, whereas a smaller gap indicates a molecule that is more readily polarized and chemically reactive. nih.gov

For the parent isoquinoline molecule, DFT calculations have been performed to determine its electronic properties. These studies reveal the distribution of electron density and the energies of the frontier orbitals, which are fundamental to its reactivity. figshare.com The introduction of substituents, such as the dichloro and amine groups in this compound, is expected to significantly modulate these electronic properties. The chlorine atoms, being electronegative, generally act as electron-withdrawing groups, which would lower the energy of both the HOMO and LUMO. Conversely, the amine group is a strong electron-donating group, which would be expected to raise the energy of the HOMO and LUMO. The final electronic landscape of this compound is a result of the interplay of these opposing electronic effects.

To illustrate the impact of substituents on the isoquinoline core, we can consider the calculated electronic properties of isoquinoline and 1-aminoisoquinoline (B73089). researchgate.net These values, obtained through DFT calculations, offer a glimpse into how an amino group can alter the electronic structure.

Table 1: Calculated Electronic Properties of Isoquinoline and a Related Derivative

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Isoquinoline | -5.581 figshare.com | 1.801 figshare.com | 3.78 figshare.com |

| 1-Aminoisoquinoline | - | - | - |

The data for isoquinoline establishes a baseline for its electronic stability. figshare.com The introduction of an amino group, as in 1-aminoisoquinoline, is known to influence the intramolecular charge transfer, which would be reflected in its HOMO and LUMO energies. researchgate.net For this compound, the presence of two electron-withdrawing chlorine atoms would likely lead to a more complex electronic distribution and a different HOMO-LUMO gap compared to the parent isoquinoline.

Furthermore, quantum chemical calculations can predict other important electronic descriptors such as the molecular electrostatic potential (MEP). The MEP map illustrates the charge distribution across the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is crucial for predicting how a ligand might interact with the binding site of a protein, where electrostatic complementarity is often a key determinant of binding affinity.

Advanced Spectroscopic and Analytical Characterization Methodologies

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Impurity Profiling

High-resolution mass spectrometry is a cornerstone technique for the characterization of 6,8-Dichloroisoquinolin-3-amine. It provides a highly accurate mass measurement of the parent ion, which allows for the unambiguous determination of its elemental composition. This is crucial for distinguishing it from other compounds with the same nominal mass.

HRMS, often coupled with liquid chromatography (LC-MS), is also instrumental in creating a detailed impurity profile. This allows for the detection and potential identification of trace-level impurities that may be present from the synthetic process. The high sensitivity and resolution of this technique are critical for ensuring the purity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural elucidation of this compound in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides detailed information about the chemical environment of each atom in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum reveals the number of different types of protons, their chemical shifts, and their coupling patterns. This information helps to determine the substitution pattern on the isoquinoline (B145761) ring system.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the number and types of carbon atoms present in the molecule, distinguishing between aromatic, aliphatic, and quaternary carbons.

Furthermore, NMR studies can be utilized to investigate prototropic equilibrium, which is the reversible transfer of a proton between two or more positions within the molecule. nih.gov In the case of this compound, this could involve tautomerism between the amine and imine forms. NMR titration methods can be used to measure acid dissociation constants (pKa) and equilibrium constants for such processes. nih.gov

Below is a table summarizing typical NMR data for related aminoquinoline structures.

| Nucleus | Chemical Shift Range (ppm) | Multiplicity | Notes |

| ¹H | 6.5 - 8.5 | s, d, dd | Aromatic protons on the isoquinoline ring. |

| ¹H | 4.0 - 5.0 | br s | Amine (-NH₂) protons, often broad and may exchange with D₂O. |

| ¹³C | 110 - 150 | Aromatic carbons. | |

| ¹³C | 150 - 160 | Carbon bearing the amine group. |

Note: The exact chemical shifts for this compound would need to be determined experimentally.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum of a primary aromatic amine like this compound will exhibit characteristic absorption bands. wpmucdn.comorgchemboulder.comspectroscopyonline.com

N-H Stretching: Two distinct bands are typically observed in the 3500-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations of the primary amine (-NH₂) group. orgchemboulder.com

N-H Bending: A bending vibration (scissoring) for the primary amine is expected in the 1650-1580 cm⁻¹ range. orgchemboulder.com

C-N Stretching: The stretching vibration for the aromatic C-N bond is typically found in the 1335-1250 cm⁻¹ region. orgchemboulder.com

Aromatic C-H and C=C Stretching: Bands corresponding to the aromatic ring C-H stretching vibrations appear above 3000 cm⁻¹, while C=C stretching vibrations are observed in the 1600-1450 cm⁻¹ region.

C-Cl Stretching: The carbon-chlorine stretching vibrations are expected in the fingerprint region, typically below 800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. Due to the high degree of symmetry and the presence of chromophoric groups in quinoline (B57606) derivatives, they often produce strong Raman signals. dergipark.org.tr This can be particularly useful for observing vibrations that are weak or inactive in the IR spectrum.

Advanced Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Advanced chromatographic techniques are essential for assessing the purity of this compound and for monitoring the progress of its synthesis.

Ultra-High-Performance Liquid Chromatography (UHPLC): UHPLC offers high resolution and speed for separating the target compound from impurities. When coupled with a suitable detector, such as a UV-Vis or mass spectrometer, it provides a quantitative measure of purity. The use of derivatizing agents can sometimes enhance the sensitivity and selectivity of the analysis. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful hyphenated technique combines the separation capabilities of LC with the detection power of MS. nih.gov It allows for the simultaneous separation, identification, and quantification of the main compound and any impurities, even at trace levels.

Gas Chromatography-Mass Spectrometry (GC-MS): While less common for non-volatile compounds like this compound without derivatization, GC-MS can be a valuable tool for analyzing more volatile starting materials or potential byproducts. chromatographyonline.comresearchgate.net The analysis of amines by GC can sometimes be challenging due to their polarity. chromatographyonline.com

The following table outlines the application of these techniques:

| Technique | Application | Information Obtained |

| UHPLC | Purity assessment, quantitative analysis | Retention time, peak area (purity), separation of isomers |

| LC-MS | Purity assessment, impurity identification | Retention time, mass-to-charge ratio of the parent compound and impurities |

| GC-MS | Analysis of volatile starting materials and byproducts | Retention time, mass spectrum for identification of volatile components |

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography provides the most definitive structural information for a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to determine the precise three-dimensional arrangement of atoms in the crystal lattice. researchgate.netnih.gov

This technique yields crucial data, including:

Bond lengths and angles.

Conformation of the molecule in the solid state.

Intermolecular interactions, such as hydrogen bonding and π-π stacking, which dictate the crystal packing.

The resulting crystal structure provides an unambiguous confirmation of the compound's identity and stereochemistry.

Potential Applications As a Chemical Research Tool and Building Block

Precursor in Complex Organic Synthesis

The molecular architecture of 6,8-Dichloroisoquinolin-3-amine makes it a valuable starting material for the synthesis of a variety of more complex organic structures. The presence of the amino group at the 3-position and chlorine atoms at the 6- and 8-positions of the isoquinoline (B145761) ring system allows for a range of chemical modifications.

The amino group serves as a key functional handle for building larger molecular scaffolds. It can readily undergo a variety of chemical transformations common in organic synthesis, such as acylation, alkylation, and coupling reactions. youtube.comopenstax.orgorganic-chemistry.orglumenlearning.comyoutube.com These reactions allow for the attachment of diverse molecular fragments, enabling the construction of extensive libraries of related compounds for screening and optimization in drug discovery and other fields.

The isoquinoline scaffold itself is a "privileged structure" in medicinal chemistry, meaning it is a recurring motif in many biologically active compounds. nih.gov For instance, isoquinoline derivatives are at the core of numerous pharmaceuticals and have been investigated for a wide range of therapeutic applications, including as protein kinase inhibitors for the treatment of cancer and other diseases. nih.gov The synthesis of substituted 2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolines, for example, highlights the utility of amino-substituted heterocyclic compounds in creating potent therapeutic agents. google.co.in The general synthetic routes to such complex molecules often involve the coupling of an amino-functionalized core with other molecular building blocks.

The chlorine atoms on the aromatic ring of this compound also play a crucial role in its synthetic utility. They can be substituted through various nucleophilic aromatic substitution reactions or participate in transition metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. This allows for the introduction of additional functional groups or the formation of new carbon-carbon or carbon-heteroatom bonds, further expanding the molecular diversity that can be achieved from this single precursor.

Development of Chemical Probes for Investigating Biological Systems

The intrinsic fluorescent properties of the isoquinoline ring system have led to the investigation of its derivatives as potential chemical probes for studying biological systems. nih.govnih.gov Chemical probes are molecules designed to interact with specific biological targets, such as proteins or nucleic acids, and report on these interactions, often through a change in a physical property like fluorescence.

Research has shown that isoquinoline-3-amine derivatives can exhibit notable fluorescence, and their optical properties can be fine-tuned by the introduction of different substituents onto the isoquinoline core. nih.gov For example, studies on other isoquinoline derivatives have demonstrated that their absorption and emission maxima, as well as their fluorescence quantum yields, are sensitive to the nature and position of substituents on the aromatic ring. nih.govnih.gov

While specific studies on the fluorescent properties of this compound are not extensively reported, it is plausible that the electron-withdrawing nature of the two chlorine atoms would modulate the electronic structure of the isoquinoline ring and, consequently, its photophysical properties. This could potentially lead to the development of probes with specific excitation and emission profiles suitable for various biological imaging applications. The amino group provides a convenient point of attachment for linker molecules or targeting moieties, which could direct the probe to a specific cellular location or biological target. For instance, a highly fluorescent isoquinoline derivative has been used to label the nuclei of cells, demonstrating the potential of this class of compounds in cellular imaging. nih.gov

Applications in Materials Chemistry Research

Currently, there is a lack of published research detailing the specific applications of this compound in the field of materials chemistry. While heterocyclic compounds, in general, are explored for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to their electronic and photophysical properties, the potential of this particular compound remains largely unexplored in this area.

Future Directions and Unexplored Research Avenues

Development of Sustainable and Green Synthetic Routes

The future synthesis of 6,8-Dichloroisoquinolin-3-amine and its derivatives will likely be driven by the principles of green chemistry, aiming to reduce environmental impact and improve efficiency. researchgate.net Traditional methods for constructing isoquinoline (B145761) cores often rely on harsh conditions and stoichiometric reagents. nih.gov Modern synthetic chemistry, however, is increasingly moving towards more sustainable practices.

Recent advancements in the synthesis of isoquinoline analogues have highlighted several green strategies that could be adapted for this compound. These include microwave-assisted organic synthesis (MAOS), which can accelerate reaction rates and improve yields, and the use of environmentally benign solvents such as water. nih.gov Furthermore, metal-free synthesis protocols are gaining traction as they mitigate the issues of metal contamination in the final products and the costs associated with precious metal catalysts. nih.gov

Future research could focus on developing a one-pot synthesis for this compound from readily available starting materials, thereby minimizing waste and purification steps. The exploration of catalytic systems based on earth-abundant metals could also present a cost-effective and sustainable alternative to traditional palladium or rhodium catalysts.

| Green Synthesis Strategy | Potential Advantages for this compound Synthesis | Illustrative Precedent |

| Microwave-Assisted Synthesis | Reduced reaction times, improved yields, and enhanced reaction control. | Microwave-assisted protocols have been successfully used for the synthesis of various isoquinoline derivatives, often leading to higher efficiency. nih.gov |

| Metal-Free Catalysis | Avoids the use of toxic and expensive heavy metals, leading to cleaner products. | Metal-free cycloamination reactions have been developed for the synthesis of benzimidazo[2,1-a]isoquinolines under ambient conditions. nih.gov |

| Reactions in Green Solvents | Use of water or other non-toxic, renewable solvents to reduce environmental impact. | Copper-catalyzed intramolecular cyclizations in water have been reported for the facile synthesis of isoquinolines and their N-oxides. |

| One-Pot Tandem Reactions | Combines multiple synthetic steps into a single operation, improving efficiency and reducing waste. | One-pot syntheses involving tandem cyclization and Sonogashira coupling have been developed for isoquinoline-fused benzimidazoles. nih.gov |

Exploration of Novel Reactivity Patterns and Unconventional Transformations

The dichloro- and amino-substituted isoquinoline core of this compound offers a rich playground for exploring novel reactivity. The two chlorine atoms at positions 6 and 8 are prime handles for transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide variety of substituents.

Future research should investigate the selective functionalization of the C-6 and C-8 positions. Given the electronic differences that may exist between these two positions due to the influence of the amino group at C-3, it may be possible to achieve regioselective cross-coupling reactions such as Suzuki, Stille, Hiyama, and Buchwald-Hartwig aminations. nih.govmdpi.com This would open the door to a diverse library of 6,8-disubstituted 3-aminoisoquinolines, which could be screened for various biological activities.

Another promising avenue is the exploration of C-H functionalization reactions. nih.govresearchgate.net While the chlorine atoms provide obvious sites for modification, direct C-H activation at other positions on the isoquinoline nucleus could lead to the synthesis of highly decorated and complex molecules that would be difficult to access through traditional methods. rsc.orgresearchgate.net The development of directing groups or the inherent electronic properties of the substrate could be exploited to achieve regioselective C-H functionalization.

| Potential Transformation | Reactive Site(s) | Potential Reagents and Catalysts | Anticipated Outcome |

| Suzuki Cross-Coupling | C-6 and/or C-8 | Arylboronic acids, Pd catalyst (e.g., Pd(PPh3)4), base. | Formation of new C-C bonds, introducing aryl or heteroaryl groups. |

| Buchwald-Hartwig Amination | C-6 and/or C-8 | Amines, Pd catalyst with specialized ligands (e.g., BINAP), base. | Formation of new C-N bonds, leading to substituted aminoisoquinolines. |

| Sonogashira Coupling | C-6 and/or C-8 | Terminal alkynes, Pd catalyst, Cu co-catalyst, base. | Introduction of alkynyl moieties, useful for further transformations. |

| C-H Arylation | C-4, C-5, or C-7 | Arenes, Rh or Pd catalyst, directing group may be required. | Direct formation of C-C bonds at otherwise unreactive positions. |

Integration with Artificial Intelligence and Machine Learning for Accelerated Chemical Discovery

The fields of artificial intelligence (AI) and machine learning (ML) are poised to revolutionize chemical synthesis and drug discovery. beilstein-journals.org For a molecule like this compound, these computational tools can be leveraged to accelerate the discovery of novel synthetic routes and to predict the properties of its derivatives.

| AI/ML Application | Specific Goal for this compound | Potential Impact |

| Retrosynthesis Prediction | Discover novel and more efficient synthetic routes to the core structure. nih.gov | Reduction of synthesis steps, identification of cheaper starting materials, and increased overall yield. chemical.ai |

| Reaction Outcome Prediction | Forecast the yield and selectivity of cross-coupling or C-H functionalization reactions. | Prioritization of reaction conditions with the highest probability of success, minimizing failed experiments. |

| Property Prediction | In silico screening of virtual libraries of this compound derivatives for desired biological or material properties. | Faster identification of lead compounds for further development, reducing the cost and time of drug discovery. |

| Automated Synthesis | Integration of AI-planned syntheses with robotic platforms for the automated production of derivatives. | High-throughput synthesis and screening of compound libraries with minimal human intervention. |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6,8-Dichloroisoquinolin-3-amine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed amination. For example, analogs like 6-Chloroisoquinolin-3-amine are synthesized via Buchwald–Hartwig arylamination followed by hydrolysis and regioselective substitution with dichlorinated pyridines . Key factors include temperature (80–120°C), solvent polarity (e.g., DMF or THF), and catalyst selection (e.g., Pd(OAc)₂ with Xantphos). Characterization via ¹H/¹³C NMR, HRMS, and IR ensures purity (>95%) and structural confirmation .

Q. How can spectroscopic techniques distinguish positional isomers of dichlorinated isoquinoline amines?

- Methodological Answer : HSQC and HMBC NMR experiments resolve regiochemical ambiguities. For example, in 6-Chloroisoquinolin-3-amine, the 3-amino group shows cross-peaks with C-2 and C-4 carbons, while chlorine substituents at C-6/C-8 alter coupling patterns in ¹H NMR (e.g., deshielded aromatic protons at δ 7.8–8.5 ppm) . IR spectroscopy further confirms NH₂ stretches (~3400 cm⁻¹) and C-Cl vibrations (~650 cm⁻¹) .

Advanced Research Questions

Q. What strategies optimize regioselectivity in the synthesis of this compound derivatives with mixed halogenation?

- Methodological Answer : Computational modeling (DFT) predicts reactive sites for SNAr based on electron-deficient positions. For example, chlorine at C-6 deactivates the ring, directing amination to C-3. Controlled stepwise halogenation (e.g., Cl₂/FeCl₃ at 50°C) or microwave-assisted synthesis (150°C, 10 min) enhances regiocontrol . LC-MS monitors intermediates to minimize byproducts like 5,8-dichloro analogs .

Q. How do steric and electronic effects of 6,8-dichloro substitution influence binding to kinase targets?

- Methodological Answer : Molecular docking (AutoDock Vina) and SPR assays reveal that the 6,8-dichloro motif enhances hydrophobic interactions with ATP-binding pockets (e.g., EGFR kinase). Competitive inhibition assays (IC₅₀ < 1 µM) show improved potency compared to mono-chloro analogs, attributed to increased electron-withdrawing effects stabilizing π-π stacking . Dose-response curves (0.1–100 µM) validate selectivity via parallel testing against off-target kinases .

Q. How should researchers address contradictions in reported bioactivity data for this compound analogs?

- Methodological Answer : Triangulate data using orthogonal assays (e.g., cell viability vs. enzymatic inhibition) and validate via independent replication. For instance, discrepancies in IC₅₀ values (e.g., 0.5 µM vs. 5 µM) may arise from assay conditions (e.g., ATP concentration in kinase assays). Meta-analysis of published datasets (e.g., PubChem BioAssay) identifies confounding variables like solvent (DMSO vs. saline) .

Experimental Design & Data Analysis

Q. What in vitro models are appropriate for evaluating the antimicrobial efficacy of this compound?

- Methodological Answer : Use standardized MIC/MBC assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and fungal pathogens (e.g., C. albicans). Include controls (ciprofloxacin for bacteria, fluconazole for fungi) and test concentrations (1–256 µg/mL). Time-kill curves (0–24 hrs) differentiate bacteriostatic vs. bactericidal effects .

Q. How can researchers mitigate interference from degradation products in HPLC analysis of this compound?

- Methodological Answer : Employ a C18 column (3.5 µm, 150 mm) with gradient elution (ACN:H₂O + 0.1% TFA). Spiking experiments identify degradation peaks (e.g., hydrolyzed amine at Rᵣ = 2.1 min vs. parent compound at Rᵣ = 4.8 min). Stability studies (40°C/75% RH for 28 days) under ICH guidelines quantify degradation kinetics .

Mechanistic & Theoretical Questions

Q. What computational tools predict the metabolic stability of this compound in hepatic microsomes?

- Methodological Answer : Use ADMET Predictor™ or SwissADME to simulate Phase I/II metabolism. Key parameters include CYP3A4/2D6 affinity and logP (clogP ≈ 2.5). Validate with in vitro microsomal assays (NADPH regeneration system, 37°C/1 hr), quantifying parent compound depletion via LC-MS/MS .

Q. How does the 6,8-dichloro motif affect the compound’s electronic structure compared to mono-chloro analogs?

- Methodological Answer : DFT calculations (B3LYP/6-31G*) show increased electron deficiency at C-3 (Mulliken charge: −0.12 vs. −0.08 for mono-chloro). UV-Vis spectra (λₘₐₓ ≈ 310 nm) corroborate redshift due to extended conjugation from chlorine’s inductive effect .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.